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Compound of Interest

Compound Name: Isofistularin-3

Cat. No.: B15603043

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.
[1][2] This molecule has garnered significant interest within the scientific community due to its
cytotoxic and anti-cancer properties.[1][3] Extensive research has identified Isofistularin-3 as
a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in
epigenetic regulation.[1][4] By inhibiting DNMT1, Isofistularin-3 can induce the re-expression
of tumor suppressor genes, leading to cell cycle arrest and sensitization of cancer cells to
apoptosis-inducing agents. This technical guide provides a comprehensive overview of the
chemical structure, biological activity, and mechanisms of action of Isofistularin-3, intended for
researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Isofistularin-3 is a complex dimeric molecule derived from brominated tyrosine. Its intricate
structure is key to its biological activity.
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Identifier

Value

Reference

Chemical Formula

Cs31H30BreN4O11

[5]16]

Molecular Weight

1114.0 g/mol

[5]

IUPAC Name

(5S,6R)-7,9-dibromo-N-[3-[2,6-
dibromo-4-[2-[[(5S,6R)-7,9-
dibromo-6-hydroxy-8-methoxy-
1-oxa-2-azaspiro[4.5]deca-
2,7,9-triene-3-
carbonyl]lamino]-1-
hydroxyethyl]phenoxy]-2-
hydroxypropyl]-6-hydroxy-8-
methoxy-1-oxa-2-
azaspiro[4.5]deca-2,7,9-triene-

3-carboxamide

[6]

SMILES Notation

COC1=C(C(C2(CC(=NO2)C(=
O)NCC(COC3=C(C=C(C=C3B
r)C(CNC(=0)C4=NOC5(C4)C=
C(C(=C(C50)Br)OC)Br)O)Br)
0)C=C1Br)O)Br

[6]

CAS Number

87099-50-1

[5](6]

Biological Activity and Quantitative Data

Isofistularin-3 exhibits a range of biological activities, most notably its potent inhibition of

DNMT1 and its cytotoxic effects on various cancer cell lines.

DNMT1 Inhibition

Isofistularin-3 acts as a direct, DNA-competitive inhibitor of DNMT1.[1][4]

Parameter

Cell Line/System Reference

ICso (DNMT1)

Purified enzyme (in

13.5+5.4 uM

Vitro)

[1]

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.scbt.com/browse/antibiotics
https://pubchem.ncbi.nlm.nih.gov/compound/Isofistularin-3
https://www.scbt.com/browse/antibiotics
https://pubchem.ncbi.nlm.nih.gov/compound/Isofistularin-3
https://pubchem.ncbi.nlm.nih.gov/compound/Isofistularin-3
https://www.scbt.com/browse/antibiotics
https://pubchem.ncbi.nlm.nih.gov/compound/Isofistularin-3
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.medchemexpress.com/isofistularin-3.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Anti-proliferative Activity

Isofistularin-3 has demonstrated significant anti-proliferative effects across a panel of cancer

cell lines.

Cell Line Cancer Type Glso (72h) Reference

RAJI Burkitt's Lymphoma 9.9+£8.6 uM [7]

U-937 Histiocytic Lymphoma 8.1 £ 5.6 uM [7]

JURKAT T-cell Leukemia 10.2 £ 5.8 yM [7]
Chronic Myelogenous

K-562 ) 8.3+ 3.6 uM [7]
Leukemia
Megakaryaoblastic

MEG-01 _ 14.8+5.3 uM [7]
Leukemia
Promyelocytic

HL-60 _ 8.1 uM [7]
Leukemia

HelLa Cervical Cancer 8.5+0.2 uM [2]

Mechanism of Action

The anti-cancer effects of Isofistularin-3 are attributed to its ability to modulate key cellular

processes, including epigenetic regulation, cell cycle progression, and apoptosis.

DNA Demethylation and Gene Re-expression

As a DNMTL1 inhibitor, Isofistularin-3 leads to the demethylation of CpG islands in the

promoter regions of tumor suppressor genes, thereby reactivating their expression. A notable

example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI cells

following treatment with Isofistularin-3.[1]

Cell Cycle Arrest

Isofistularin-3 induces a GO/G1 phase cell cycle arrest in cancer cells.[1][8] This is achieved

through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the
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downregulation of proteins essential for cell cycle progression, including Cyclin E1, PCNA, and
c-myc.[1][8]
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Isofistularin-3 induced GO/G1 cell cycle arrest pathway.

Sensitization to TRAIL-Induced Apoptosis

A significant aspect of Isofistularin-3's therapeutic potential is its ability to sensitize cancer
cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.
[1][7] This is particularly relevant for TRAIL-resistant cancer cells. The mechanism involves

several key events:

o Downregulation of anti-apoptotic proteins: Isofistularin-3 reduces the expression of survivin
and cFLIP.[1][7]

 Induction of Endoplasmic Reticulum (ER) Stress: Treatment with Isofistularin-3 leads to ER
stress, evidenced by the increased expression of GRP78.[1][7]

o Upregulation of Death Receptor 5 (DR5): The induction of ER stress leads to an increased
surface expression of the TRAIL receptor DR5.[1][7]

» Activation of the Extrinsic Apoptotic Pathway: The combination of Isofistularin-3 and TRAIL
leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.

[1]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://pubmed.ncbi.nlm.nih.gov/27006469/
https://www.benchchem.com/product/b15603043?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.researchgate.net/publication/299396404_Discovery_and_characterization_of_Isofistularin-3_a_marine_brominated_alkaloid_as_a_new_DNA_demethylating_agent_inducing_cell_cycle_arrest_and_sensitization_to_TRAIL_in_cancer_cells
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.researchgate.net/publication/299396404_Discovery_and_characterization_of_Isofistularin-3_a_marine_brominated_alkaloid_as_a_new_DNA_demethylating_agent_inducing_cell_cycle_arrest_and_sensitization_to_TRAIL_in_cancer_cells
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.researchgate.net/publication/299396404_Discovery_and_characterization_of_Isofistularin-3_a_marine_brominated_alkaloid_as_a_new_DNA_demethylating_agent_inducing_cell_cycle_arrest_and_sensitization_to_TRAIL_in_cancer_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.researchgate.net/publication/299396404_Discovery_and_characterization_of_Isofistularin-3_a_marine_brominated_alkaloid_as_a_new_DNA_demethylating_agent_inducing_cell_cycle_arrest_and_sensitization_to_TRAIL_in_cancer_cells
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029682/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Isofistularin-3 Effects

Isofistularin-3

downregulates

ER Stress
(GRP78 1)

Survivin / cFLIP

i ———

increases hctivates inhibjts

TRAIL Pathwa

TRAIL

S~

DR5 Surface Expression p SEEELELIE - Caspase-8

Caspase-3

Apoptosis

Click to download full resolution via product page

Mechanism of Isofistularin-3-mediated sensitization to TRAIL-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of
Isofistularin-3.
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Isolation and Purification of Isofistularin-3

Isofistularin-3 is naturally sourced from the marine sponge Aplysina aerophoba. A general
workflow for its isolation is as follows:

Aplysina aerophoba sponge collection

'

Extraction with organic solvent (e.g., Methanol)

'

Solvent-solvent partitioning

'

Column Chromatography (e.g., Silica gel)

'

High-Performance Liquid Chromatography (HPLC)

Pure Isofistularin-3

Click to download full resolution via product page

General workflow for the isolation of Isofistularin-3.

In Vitro DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified DNMT1
enzyme.
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e Reaction Setup: A reaction mixture is prepared containing purified recombinant DNMT1, a
methyl donor (S-adenosyl-L-methionine, SAM), and a DNA substrate.

o Compound Addition: Isofistularin-3 at various concentrations is added to the reaction
mixture. A control with no inhibitor is also prepared.

 Incubation: The reaction is incubated to allow for DNA methylation to occur.

o Detection: The level of DNA methylation is quantified. This can be done using various
methods, such as ELISA-based assays that detect 5-methylcytosine or radioisotope-based
assays that measure the incorporation of a radiolabeled methyl group.

» Data Analysis: The percentage of DNMT1 inhibition is calculated for each concentration of
Isofistularin-3, and the ICso value is determined by plotting inhibition versus concentration.

Cell Proliferation Assay (e.g., MTS Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.
o Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of Isofistularin-3 for
a specified period (e.g., 72 hours).

o MTS Reagent Addition: An MTS reagent is added to each well and the plate is incubated.
The MTS reagent is converted to a colored formazan product by metabolically active cells.

o Absorbance Measurement: The absorbance of the formazan product is measured using a
plate reader. The absorbance is directly proportional to the number of viable cells.

» Data Analysis: The percentage of cell growth inhibition is calculated for each concentration,
and the Glso (concentration that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell
cycle.
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o Cell Treatment: Cells are treated with Isofistularin-3 for a defined period (e.g., 24 hours).
o Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

o Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-
intercalating dye, such as propidium iodide (P1).

o Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

o Data Analysis: The resulting data is analyzed to determine the percentage of cells in the
GO0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)

This assay measures the activation of effector caspases, a hallmark of apoptosis.
o Cell Treatment: Cells are treated with Isofistularin-3, TRAIL, or a combination of both.

e Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is
added.

 Incubation: The mixture is incubated to allow for caspase cleavage of the substrate, which
generates a luminescent signal.

e Luminescence Measurement: The luminescence is measured using a luminometer. The
signal intensity is proportional to the amount of caspase-3/7 activity.

o Data Analysis: The fold-change in caspase activity relative to untreated controls is
calculated.

Conclusion and Future Directions

Isofistularin-3 is a promising marine natural product with well-defined anti-cancer properties.
Its mechanism of action, centered on the inhibition of DNMT1 and subsequent effects on cell
cycle and apoptosis, makes it an attractive candidate for further pre-clinical and clinical
development. Future research should focus on optimizing its therapeutic index, exploring its
efficacy in in vivo models for various cancer types, and investigating potential synergistic
combinations with other anti-cancer agents. The detailed understanding of its chemical
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structure and biological functions provides a solid foundation for the development of novel
epigenetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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